

Application Notes and Protocols for NU6300 in CRISPR Screening

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Compound of Interest		
Compound Name:	NU6300	
Cat. No.:	B1191624	Get Quote

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Introduction

NU6300 is a versatile small molecule inhibitor with a dual mechanism of action, making it a valuable tool for chemical biology and drug discovery. Initially identified as a covalent, irreversible, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2), it has a reported IC50 value of 0.16 μΜ.[1][2][3] CDK2 is a critical regulator of cell cycle progression, particularly at the G1/S transition.[4][5][6] More recent research has unveiled a novel activity for **NU6300** as a specific, covalent inhibitor of Gasdermin D (GSDMD).[7][8][9] **NU6300** interacts with cysteine-191 of GSDMD, blocking its cleavage and subsequent pore formation, a key step in pyroptosis, a form of inflammatory cell death.[7][8][9]

The dual activity of **NU6300** opens up exciting possibilities for its use in CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) screening to dissect complex biological pathways and identify novel drug targets. CRISPR screens, particularly pooled loss-of-function screens, are powerful tools for identifying genes that modulate cellular responses to a small molecule inhibitor.[10][11][12][13] By combining a genome-wide or targeted CRISPR knockout library with **NU6300** treatment, researchers can identify genes whose loss confers either sensitivity (synthetic lethality) or resistance to its effects.

These application notes provide a framework and detailed protocols for two proposed CRISPR screening applications of **NU6300**, leveraging its distinct inhibitory activities against CDK2 and GSDMD.



Data Presentation

The following tables present the known inhibitory concentrations of **NU6300** and illustrative examples of how data from a CRISPR screen with **NU6300** could be presented.

Table 1: Known Inhibitory Activities of NU6300

Target	Type of Inhibition	IC50 / KD	Reference
CDK2	Covalent, Irreversible, ATP-competitive	0.16 μM (IC50)	[1][2]
Gasdermin D (GSDMD)	Covalent	36.12 μM (KD)	[7][9]

Table 2: Illustrative Data from a Hypothetical Negative Selection CRISPR Screen with **NU6300** (CDK2-Targeted)

This table is an example of how results could be presented and does not represent actual experimental data.

Gene Symbol	sgRNA Sequence	Log2 Fold Change (NU6300 vs. DMSO)	p-value	Phenotype
GENE-A	ACGT	-4.2	1.2e-8	Sensitizer
GENE-B	TGCA	-3.8	5.6e-7	Sensitizer
GENE-C	GATC	0.1	0.89	No Effect
GENE-D	CTAG	0.05	0.92	No Effect

Table 3: Illustrative Data from a Hypothetical Positive Selection CRISPR Screen with **NU6300** (GSDMD-Targeted)

This table is an example of how results could be presented and does not represent actual experimental data.



Gene Symbol	sgRNA Sequence	Log2 Fold Change (NU6300 + Stimulant vs. Stimulant)	p-value	Phenotype
GENE-X	AATT	5.1	3.4e-9	Resistance
GENE-Y	CCGG	4.7	9.1e-8	Resistance
GENE-Z	GGCC	-0.2	0.85	No Effect
GENE-W	TTAA	-0.1	0.90	No Effect

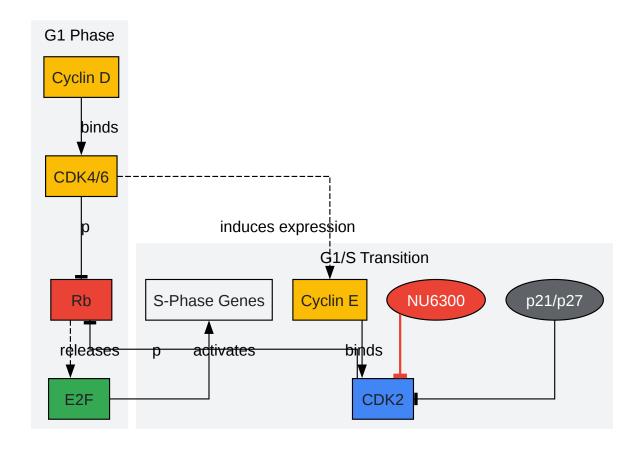
Signaling Pathways and Experimental Workflows Application 1: Identifying Synthetic Lethal Partners of CDK2 Inhibition

A key application for **NU6300** in CRISPR screening is to identify synthetic lethal interactions with CDK2 inhibition. In cancer cells, loss of certain genes may render them exquisitely sensitive to the cytostatic or cytotoxic effects of CDK2 inhibition by **NU6300**. A negative selection screen can identify genes whose knockout leads to cell depletion in the presence of **NU6300**.[14][15][16]

CDK2 Signaling Pathway

CDK2, in complex with Cyclin E or Cyclin A, plays a pivotal role in the G1/S transition of the cell cycle.[4][5] It phosphorylates key substrates like the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the expression of genes required for DNA replication.[4][17]





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Caption: Simplified CDK2 signaling pathway at the G1/S cell cycle checkpoint.

Experimental Workflow: Negative Selection Screen

This workflow outlines a pooled CRISPR knockout screen to identify genes that are synthetically lethal with **NU6300**.[11][12][13][18]

Caption: Workflow for a negative selection CRISPR screen with **NU6300**.

Application 2: Interrogating the GSDMD-Mediated Pyroptosis Pathway



NU6300's ability to inhibit GSDMD provides a unique tool to probe the regulation and consequences of pyroptosis. A positive selection CRISPR screen can be designed to identify genes whose knockout confers resistance to a pyroptosis-inducing stimulus when GSDMD is inhibited by **NU6300**.[14][15][19] This could reveal novel regulators of pyroptosis or pathways that compensate for GSDMD inhibition.

GSDMD Signaling Pathway (Pyroptosis)

Pyroptosis is a pro-inflammatory form of programmed cell death.[20][21][22] In the canonical pathway, inflammasome activation leads to the cleavage of pro-caspase-1 into active caspase-1.[23][24] Caspase-1 then cleaves GSDMD, releasing its N-terminal domain which oligomerizes to form pores in the cell membrane, leading to cell lysis and the release of inflammatory cytokines like IL-1 β and IL-18.[20][21][22][24] **NU6300** blocks the cleavage of GSDMD, thereby inhibiting pore formation.[7][8]

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